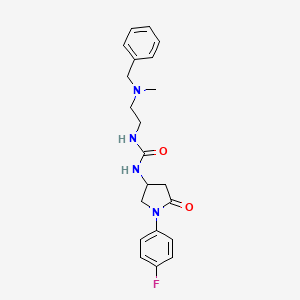

1-(2-(Benzyl(methyl)amino)ethyl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

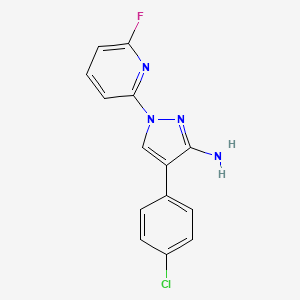

The compound “1-(2-(Benzyl(methyl)amino)ethyl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea” is a complex organic molecule. It has a molecular weight of 468.48 . The compound is a derivative of quinazolines, which are heterocyclic compounds that have a wide range of biological properties, including antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .

Synthesis Analysis

The synthesis of such complex molecules often involves multiple steps and various chemical reactions. While specific synthesis methods for this compound were not found, similar compounds such as pyrazole derivatives have been synthesized using various methods . For instance, a series of pyridinium-tailored 5-trifluoromethylpyrazoles containing 1,3,4-oxadiazole moieties were constructed and evaluated for antimicrobial activities .Applications De Recherche Scientifique

Urea Derivatives in Hydrogen Bonding Studies

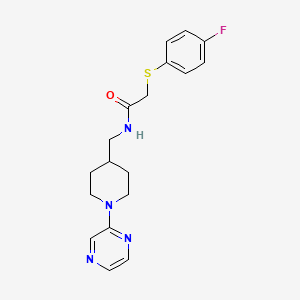

Urea derivatives have been studied for their ability to form hydrogen bonds, crucial in complex formation. For instance, the association of N-(pyridin-2-yl),N'-substituted ureas with 2-amino-1,8-naphthyridines and benzoates through hydrogen bonding was explored using NMR spectroscopy and quantum chemical calculations (Ośmiałowski et al., 2013). This study highlighted the substituent effect on association and the role of intramolecular hydrogen bonding in complex formation, relevant for understanding the interactions and potential applications of similar urea derivatives in chemical and biological systems.

Synthesis and Biochemical Evaluation

Urea derivatives have also been synthesized and evaluated for their biochemical activities. For example, a series of 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas was synthesized to assess antiacetylcholinesterase activity, aiming to optimize the spacer length for efficient interaction with enzyme hydrophobic binding sites (Vidaluc et al., 1995). Such studies are indicative of the potential therapeutic applications of urea derivatives, including the one , in designing inhibitors for enzymes like acetylcholinesterase.

Antioxidant Activity

The synthesis and evaluation of antioxidant activities of various urea derivatives, such as some 5-[7-Aryl-6-phenyl-5-thioxo 6,7-dihydro - 5H-[1,3,4] oxadiazolo [3,2,-a] [1,3,5] triazin-2-yl)-6-methyl-4-phneyl-3,4-dihydropyrimidin-2(1H) - one derivatives, have been explored, indicating the potential of urea derivatives in contributing to antioxidant properties (George et al., 2010).

Role in Polymer Solar Cells

Furthermore, urea-doped ZnO films have been investigated as electron transport layers in inverted polymer solar cells, demonstrating the utility of urea derivatives in enhancing the efficiency of solar cells (Wang et al., 2018). This suggests potential applications of similar compounds in renewable energy technologies.

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

1-[2-[benzyl(methyl)amino]ethyl]-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25FN4O2/c1-25(14-16-5-3-2-4-6-16)12-11-23-21(28)24-18-13-20(27)26(15-18)19-9-7-17(22)8-10-19/h2-10,18H,11-15H2,1H3,(H2,23,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWQITQOVHXOHNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCNC(=O)NC1CC(=O)N(C1)C2=CC=C(C=C2)F)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-(Benzyl(methyl)amino)ethyl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperazine-1-carboxylate](/img/structure/B2444655.png)

![4-ethoxy-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2444658.png)

![Ethyl 3-{[4'-(aminocarbonyl)-1,4'-bipiperidin-1'-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2444663.png)

![2-morpholino-5-{(E)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-3,5-dihydro-4H-imidazol-4-one](/img/structure/B2444665.png)

![2-(ethyl(m-tolyl)amino)-2-oxoethyl 4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)-3-methylbutanoate](/img/structure/B2444672.png)

![[5-(Hydroxymethyl)-2-thienyl]methanol](/img/structure/B2444674.png)